molecular formula C10H8FN B175845 1-Fluoronaphthalen-2-amine CAS No. 14554-00-8

1-Fluoronaphthalen-2-amine

Cat. No.: B175845
CAS No.: 14554-00-8
M. Wt: 161.18 g/mol
InChI Key: FORHUMZQWSIXBI-UHFFFAOYSA-N
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Description

1-Fluoronaphthalen-2-amine is an organic compound with the molecular formula C₁₀H₈FN It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoronaphthalen-2-amine can be synthesized through several methods. One common approach involves the fluorination of 2-naphthylamine. This process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available naphthalene derivatives. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoronaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed by reaction with sulfonyl chlorides.

    Amides: Formed by reaction with acyl chlorides.

    Hydroxy Derivatives: Formed by oxidation reactions.

Scientific Research Applications

1-Fluoronaphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Fluoronaphthalen-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity, receptor binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Fluoronaphthalen-2-amine is unique due to the presence of both fluorine and amine groups, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, while the amine group allows for various functionalization reactions. This combination makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1-fluoronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORHUMZQWSIXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624390
Record name 1-Fluoronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14554-00-8
Record name 1-Fluoronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoronaphthalen-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1.31 g (6.43 mmol) of 1-fluoro-2-acetylaminonaphthalene in 15 mL of 6 N HCl and 15 mL of EtOH under a nitrogen atmosphere is heated to reflux for 3 hours and then allowed to cool to room temperature. The reaction is neutralized with saturated aqueous NaHCO3 and extracted 3 times with 30 mL of CH2Cl2. The combined organic layers are washed 2 times with 20 mL saturated brine, dried over MgSO4 and the solvents evaporated to give 1-fluoro-2-aminonaphthalene.
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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